Cyclohexamine Hydrochloride
Overview
Description
PCE (hydrochloride), also known as N-ethyl-1-phenylcyclohexanamine hydrochloride, is a chemical compound categorized as an arylcyclohexylamine. It is a derivative of phencyclidine and is known for its dissociative anesthetic properties. This compound is primarily used in scientific research and forensic applications due to its psychoactive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCE (hydrochloride) typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then dehydrated to produce 1-phenylcyclohexene. The final step involves the reaction of 1-phenylcyclohexene with ethylamine to form N-ethyl-1-phenylcyclohexanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of PCE (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
PCE (hydrochloride) undergoes various chemical reactions, including:
Oxidation: PCE can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert PCE to its corresponding amine.
Substitution: PCE can undergo substitution reactions where the ethyl group can be replaced with other alkyl or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various alkyl halides and aryl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives of PCE.
Reduction: Corresponding amine derivatives.
Substitution: Alkyl or aryl-substituted derivatives of PCE
Scientific Research Applications
PCE (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on the central nervous system and its potential use in neuropharmacology.
Medicine: Investigated for its anesthetic properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
PCE (hydrochloride) exerts its effects primarily by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. This inhibition leads to a dissociative state, characterized by altered perception of reality and sensory experiences. Additionally, PCE interacts with mu-, delta-, and kappa-opioid receptors, sigma-1 and sigma-2 receptors, and inhibits dopamine, serotonin, and norepinephrine transporters .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): A well-known dissociative anesthetic with similar properties to PCE.
Ketamine: Another dissociative anesthetic used in both medical and veterinary settings.
3-Methoxyeticyclidine (3-MeO-PCE): A structural analog of PCE with similar psychoactive effects
Uniqueness of PCE (hydrochloride)
PCE (hydrochloride) is unique due to its specific interaction with NMDA receptors and its distinct dissociative effects. Unlike ketamine, which is widely used in clinical settings, PCE is primarily used in research due to its potent psychoactive properties and regulatory status .
Properties
IUPAC Name |
N-ethyl-1-phenylcyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-2-15-14(11-7-4-8-12-14)13-9-5-3-6-10-13;/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNANSUXFSDBMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741937 | |
Record name | N-Ethyl-1-phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1867-64-7 | |
Record name | N-Ethyl-1-phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-1-phenylcyclohexan-1-amine;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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